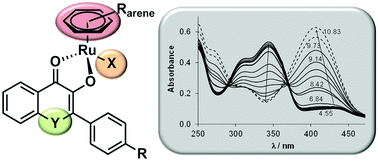3-Hydroxyflavones vs. 3-hydroxyquinolinones: structure–activity relationships and stability studies on RuII(arene) anticancer complexes with biologically active ligands†
Dalton Transactions Pub Date: 2012-11-06 DOI: 10.1039/C2DT32206D
Abstract
RuII(η6-arene) complexes, especially with bioactive

Recommended Literature
- [1] Can we utilize the higher Frenkel exciton state in biazulene diimides-based non-fullerene acceptors to promote charge separation at the donor/acceptor interface?†
- [2] Characterization of non-polar aromatic hydrocarbons in crude oil using atmospheric pressure laser ionization and Fourier transform ion cyclotron resonance mass spectrometry (APLI FT-ICR MS)†
- [3] C8–H bond activation vs. C2–H bond activation: from naphthyl amines to lactams†
- [4] CaCu3Ti4O12 single crystals: insights on growth and nanoscopic investigation
- [5] Calix[4]arene based dendrimers†
- [6] Carbon nanotube/poly(2,4-hexadiyne-1,6-diol) nanocomposites prepared with the aid of supercritical CO2
- [7] Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism†
- [8] Atomically-thin molybdenum nitride nanosheets with exposed active surface sites for efficient hydrogen evolution†
- [9] Central-radial bi-porous nanocatalysts with accessible high unit loading and robust magnetic recyclability for 4-nitrophenol reduction†
- [10] Carbon nanotube mat as substrate for ZnO nanotip field emitters†










